3,4-Dihydroxymandelic acid
Overview
Description
Mechanism of Action
- Its primary targets are not fully understood, but it plays a role in chemotaxis (movement toward or away from chemical gradients) for both nonpathogenic and pathogenic strains of Escherichia coli (E. coli) .
- This interaction leads to the expression of virulence genes and increased attachment to intestinal epithelial cells .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxymandelic acid is formed from norepinephrine via the intermediate norepinephrine aldehyde by aldehyde dehydrogenase . It interacts with various enzymes and proteins in this process. The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
This compound influences cell function in several ways. It has been found to scavenge superoxide radicals and reduce lipid peroxidation in cell-free assays . This suggests that it may have a protective effect against oxidative stress in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is also formed from norepinephrine by gut microbiota, such as E. coli . It is a chemoattractant for enterohemorrhagic E. coli that induces the expression of virulence genes .
Metabolic Pathways
This compound is involved in the metabolic pathways of norepinephrine. It interacts with enzymes such as aldehyde dehydrogenase and cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxymandelic acid can be synthesized through the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide. The process involves cooling a glyoxylic acid solution to 10-15°C, adding sodium hydroxide solution dropwise, and reacting at the same temperature to obtain sodium glyoxylate solution. This solution is then added to a mixture of deionized water, sodium hydroxide, and catechol, followed by stirring and cooling. The reaction proceeds for 8-10 hours, and the product is aged for 45-48 hours .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis using catechol and glyoxylic acid as raw materials. The reaction is carried out under alkaline conditions, which can lead to the formation of by-products such as 1,2-dihydroxymandelic acid. To improve yield and purity, low-temperature condensation and careful pH control are employed .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3,4-Dihydroxymandelic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: The parent compound, which lacks the catechol moiety.
3,4-Dihydroxyphenylacetic acid: Another catechol derivative with similar antioxidative properties.
4-Hydroxymandelic acid: A structural isomer with different chemical properties.
Uniqueness
3,4-Dihydroxymandelic acid is unique due to its dual hydroxyl groups on the aromatic ring, which enhance its antioxidative potential compared to mandelic acid and other derivatives. Its role as a norepinephrine metabolite also distinguishes it from other similar compounds, making it a valuable compound in both biochemical research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMISIYKIHAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862411 | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
775-01-9, 14883-87-5 | |
Record name | (±)-3,4-Dihydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-3,4-dihydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DHMA act as a chemoattractant for Escherichia coli?
A1: DHMA acts as a chemoattractant for both pathogenic and non-pathogenic strains of Escherichia coli. It is sensed by the serine chemoreceptor Tsr, requiring an intact serine-binding site for the chemotaxis response. [, ] This attraction is proposed to guide E. coli towards preferred sites of infection in the host. [, ]
Q2: What is the role of DHMA in the virulence of Enterohemorrhagic Escherichia coli (EHEC)?
A2: DHMA induces the expression of virulence genes in EHEC in a QseC-dependent manner and increases EHEC attachment to intestinal epithelial cells in vitro. [] This suggests that DHMA may contribute to EHEC pathogenesis by promoting its colonization and virulence activation.
Q3: What is the molecular formula and weight of DHMA?
A3: The molecular formula for DHMA is C8H8O6 and its molecular weight is 196.15 g/mol.
Q4: Are there any characteristic spectroscopic features of DHMA?
A4: DHMA, being a catechol derivative, reacts with dl-1,2-Diphenylethylenediamine in an alkaline solution to yield fluorescent products. This reaction is utilized in postcolumn fluorescence derivatization high-performance liquid chromatography for sensitive detection of DHMA and related catecholamine metabolites in urine. [, ]
Q5: What is the role of tyrosinase in the oxidative decarboxylation of DHMA?
A5: Mushroom tyrosinase catalyzes an unusual oxidative decarboxylation of DHMA, converting it into 3,4-dihydroxybenzaldehyde. [, ] This reaction proceeds through the transient formation of an unstable 3,4-mandeloquinone intermediate, followed by decarboxylation to a quinone methide intermediate. [, ] This quinone methide then undergoes rearrangements to yield the final product. [, , ]
Q6: What is the significance of the quinone methide intermediate in DHMA oxidation?
A6: The quinone methide intermediate is crucial for the decarboxylation step in DHMA oxidation by tyrosinase. [, ] Studies using deuterated DHMA confirmed the retention of the alpha-proton, supporting the quinone methide pathway. [] Further evidence comes from the tyrosinase-catalyzed oxidation of α-(3,4-dihydroxyphenyl)-lactic acid, which yielded 3,4-dihydroxyacetophenone, again supporting the involvement of a quinone methide intermediate. []
Q7: Is tyrosinase the only enzyme capable of catalyzing this oxidative decarboxylation?
A7: While tyrosinase is the primary enzyme investigated for this reaction, other enzymes, including galactose oxidase, ceruloplasmin, superoxide dismutase, ascorbate oxidase, dopamine β-hydroxylase, and peroxidase, were tested and found to be inactive in catalyzing the oxidative decarboxylation of DHMA. []
Q8: Does modifying the structure of DHMA affect its reactivity with tyrosinase?
A8: Yes, structural modifications impact DHMA's interaction with tyrosinase. For example, replacing the alpha-proton with a methyl group (forming α-(3,4-dihydroxyphenyl)-lactic acid) still allows tyrosinase-catalyzed oxidation but results in a different final product, 3,4-dihydroxyacetophenone, highlighting the importance of the alpha-proton position for the decarboxylation pathway. []
Q9: How does the stability of DHMA compare to other catecholamine metabolites?
A9: DHMA exhibits greater stability compared to the highly reactive quinone intermediates formed during its oxidation by tyrosinase. [, ] These quinones readily undergo further reactions, while DHMA itself is more stable. This stability allows for its detection and analysis in biological samples. [, ]
Q10: How is DHMA metabolized in the body?
A10: DHMA is primarily a metabolite of norepinephrine formed via the action of monoamine oxidase (MAO) and aldehyde dehydrogenase. [] Further metabolism of DHMA is less documented compared to its formation.
Q11: What is the significance of DHMA levels in biological samples?
A11: DHMA, along with other catecholamine metabolites, is used as a biomarker in various physiological and pathological conditions. For example, elevated levels of DHMA in urine are associated with pheochromocytoma. [, ]
Q12: What are the antioxidant properties of DHMA?
A12: DHMA exhibits strong antioxidant and radical scavenging activity. [, ] In the DPPH assay, it demonstrates significantly higher radical scavenging activity than ascorbic acid and tocopherol. [] It also shows potent superoxide radical scavenging properties. [] These antioxidant effects contribute to the protective effects observed against lipid oxidation and H2O2-induced oxidative stress in human primary fibroblasts. []
Q13: What analytical techniques are used for DHMA determination?
A13: Several analytical methods have been employed to determine DHMA levels in various matrices. High-performance liquid chromatography (HPLC) with electrochemical detection, fluorescence detection (with postcolumn derivatization using dl-1,2-Diphenylethylenediamine), and tandem mass spectrometry (MS/MS) are common techniques for DHMA analysis, offering high sensitivity and specificity. [, , , , ] Thin-layer chromatography coupled with image-processing analysis has also been explored for rapid and simultaneous determination of DHMA and other acidic catecholamine metabolites. []
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